molecular formula C20H40O3 B076070 2-Hydroxyphytanic acid CAS No. 14721-68-7

2-Hydroxyphytanic acid

Katalognummer: B076070
CAS-Nummer: 14721-68-7
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: CGKMKXBKVBXUGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyphytanic acid is a 20-carbon, methyl-branched hydroxy fatty acid. It is an intermediate in the degradation of phytanic acid and accumulates in patients with peroxisomal disorders .

Biologische Aktivität

2-Hydroxyphytanic acid, also known as α-hydroxyphytanate, is a significant intermediate in the metabolism of phytanic acid, a branched-chain fatty acid derived primarily from dietary sources such as ruminant fats and certain fish. Understanding the biological activity of this compound is crucial due to its role in various metabolic pathways, particularly in peroxisomal fatty acid oxidation. This article compiles research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • Chemical Formula : C20_{20}H40_{40}O3_3
  • Molecular Weight : 320.54 g/mol
  • Classification : Acyclic diterpenoid
  • Solubility : Practically insoluble in water; hydrophobic nature

Metabolic Pathway

The metabolism of phytanic acid involves several enzymatic steps:

  • Activation : Phytanic acid is activated to phytanoyl-CoA.
  • Hydroxylation : Hydroxylation by phytanoyl-CoA 2-hydroxylase yields 2-hydroxyphytanoyl-CoA.
  • Cleavage : The enzyme 2-hydroxyacyl CoA lyase (HACL1) cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA, which are further oxidized to pristanic acid.

The presence of HACL1 is critical for the proper degradation of this compound, and deficiencies in this enzyme can lead to metabolic disorders such as Refsum disease, characterized by the accumulation of phytanic acid and its derivatives in tissues.

Enzymatic Studies

Research has demonstrated that this compound acts as an obligatory intermediate in the degradation of phytanic acid. In vivo studies using rat liver homogenates indicated that upon administration of radioactive phytanic acid, labeled this compound was produced, confirming its role in metabolic pathways .

Case Studies

  • Refsum Disease : Patients with Refsum disease exhibit elevated levels of both phytanic acid and this compound due to impaired degradation pathways. In a study involving patients with this condition, plasma levels of this compound were significantly higher compared to healthy controls .
    Patient TypePhytanic Acid (pmol/L)This compound (pmol/L)Pristanic Acid (pmol/L)
    Healthy Control<10<0.23
    Refsum Disease1649<0.411.4
    Chondrodysplasia2320.40.7
  • Animal Models : In HACL1 knockout mice fed a high-phytol diet, significant weight loss and liver abnormalities were observed; however, neurological symptoms typically associated with Refsum disease were absent. This suggests alternative metabolic pathways may compensate for the lack of HACL1 activity .

Proteomic Insights

Recent proteomic analyses have shown that the liver proteome of HACL1-deficient mice exhibited alterations in proteins related to peroxisome proliferation and PPAR signaling pathways. Notably, enzymes involved in omega oxidation were upregulated, indicating compensatory mechanisms at play when conventional pathways are disrupted .

Eigenschaften

IUPAC Name

2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMKXBKVBXUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933062
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14721-68-7
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphytanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyphytanic acid
Reactant of Route 2
2-Hydroxyphytanic acid
Reactant of Route 3
2-Hydroxyphytanic acid
Reactant of Route 4
2-Hydroxyphytanic acid
Reactant of Route 5
2-Hydroxyphytanic acid
Reactant of Route 6
2-Hydroxyphytanic acid
Customer
Q & A

Q1: What is the role of 2-hydroxyphytanic acid in phytanic acid metabolism?

A: this compound is a crucial intermediate formed during the alpha-oxidation of phytanic acid. The pathway involves the initial alpha-hydroxylation of phytanic acid to form this compound. [] This step is followed by the conversion of this compound to pristanic acid through decarboxylation. [] These reactions occur within peroxisomes, cellular organelles crucial for various metabolic processes. []

Q2: How does the accumulation of this compound occur, and what are the associated diseases?

A2: The accumulation of this compound in plasma is a hallmark of specific peroxisomal disorders. These include:

  • Rhizomelic Chondrodysplasia Punctata (RCDP): This severe disorder involves a deficiency in the enzyme responsible for this compound decarboxylation. Consequently, this compound builds up in the body. []
  • Generalized Peroxisomal Disorders: These disorders affect multiple peroxisomal functions, including this compound decarboxylation and pristanic acid beta-oxidation, leading to the accumulation of both this compound and phytanic acid. []
  • Single Peroxisomal Beta-Oxidation Enzyme Deficiencies: While not directly impacting this compound metabolism, deficiencies in enzymes responsible for pristanic acid beta-oxidation can indirectly hinder phytanic acid alpha-oxidation, leading to a buildup of this compound. []

Q3: What differentiates Refsum's disease from other disorders involving this compound metabolism?

A: Unlike RCDP and other disorders, Refsum's disease is characterized by a defect specifically in phytanic acid alpha-hydroxylase, the enzyme responsible for the initial conversion of phytanic acid to this compound. [, ] As a result, individuals with Refsum's disease accumulate phytanic acid but have normal or only slightly elevated levels of this compound. []

Q4: What is the significance of the discovery of 2-oxophytanic acid in this compound metabolism?

A: Research has identified 2-oxophytanic acid as another metabolite in the pathway. [, ] It is formed through the oxidation of L-2-hydroxyphytanic acid by a peroxisomal oxidase enzyme found in the rat kidney. [, ] This finding indicates an alternative route for this compound metabolism.

Q5: What are the subcellular locations involved in the different pathways of this compound decarboxylation?

A5: There are two identified pathways for this compound decarboxylation:

  1. Peroxisomal Pathway: This pathway, deficient in Zellweger syndrome, primarily involves the conversion of this compound to 2-ketophytanic acid, with a small amount of pristanic acid also being produced. [, ]
  2. Microsomal Pathway: This pathway, found to be functional in Zellweger syndrome, favors the conversion of 2-hydroxyphytanoyl-CoA to pristanic acid without involving 2-ketophytanic acid. [] This pathway appears to be the dominant route for this compound decarboxylation under normal physiological conditions. []

Q6: Can this compound be produced from phytanic acid by sources other than human cells?

A: Yes, research has shown that a bacterial cytochrome P450 enzyme from Sphingomonas paucimobilis can catalyze the alpha-hydroxylation of phytanic acid to form this compound. [, ] This finding suggests a potential role for bacterial enzymes in phytanic acid metabolism.

Q7: How is the production of formate and CO2 related to 2-hydroxyphytanoyl-CoA in phytanic acid alpha-oxidation?

A: Studies using purified rat liver peroxisomes have shown that the formation of 2-hydroxyphytanoyl-CoA, rather than the free acid, is associated with an increased production of formate and CO2. [] This observation supports the role of 2-hydroxyphytanoyl-CoA as a true intermediate in the alpha-oxidation pathway and highlights the importance of peroxisomes in this process.

Q8: How does 2-hydroxyacyl-CoA lyase deficiency (HACL1) differ from other peroxisomal disorders?

A: Mice deficient in HACL1, the enzyme responsible for cleaving 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA, do not exhibit severe phenotypes like those observed in other alpha-oxidation enzyme deficiencies, such as Refsum disease. [] Despite accumulating phytanic and 2-hydroxyphytanic acids in the liver, HACL1-deficient mice show no apparent clinical symptoms when fed a high-phytol diet. []

Q9: What compensatory mechanisms are activated in response to HACL1 deficiency?

A9: Proteomic analysis of HACL1-deficient mice revealed a significant upregulation of proteins involved in:

  • PPAR signaling: This suggests an adaptive response to maintain lipid homeostasis. []
  • Peroxisome proliferation: This indicates an attempt to increase the capacity for fatty acid oxidation. []
  • Omega-oxidation: This alternative pathway for fatty acid degradation is activated to compensate for the blockage in alpha-oxidation. []

Q10: What are the implications of the upregulation of specific cytochrome P450 enzymes in HACL1 deficiency?

A10: The proteomic analysis of HACL1-deficient mice revealed:

  • Increased Cyp4a10 and Cyp4a14: This suggests an enhanced capacity for omega-oxidation of fatty acids. []
  • Upregulated Cyp2c55 and downregulated Cyp4f14 and Cyp2b9: These changes point to alterations in arachidonic acid metabolism, potentially impacting inflammatory processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.